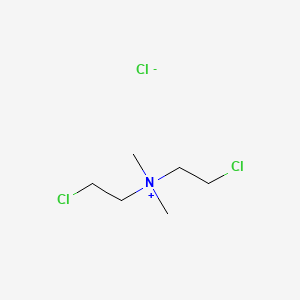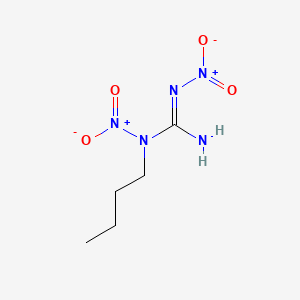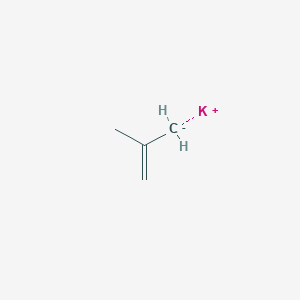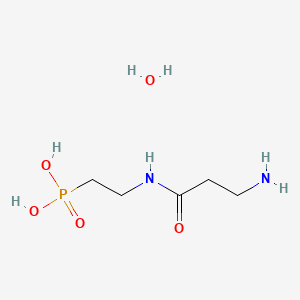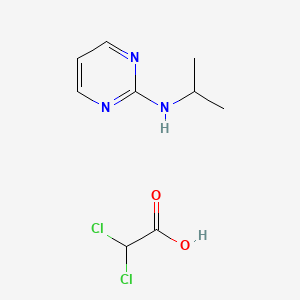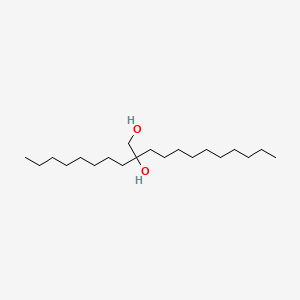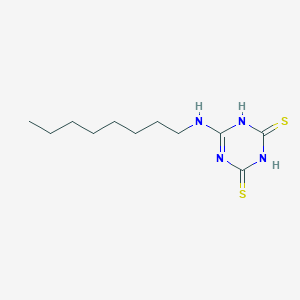![molecular formula C20H20N2O7 B14489049 1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline CAS No. 64154-79-6](/img/structure/B14489049.png)
1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a benzyloxy group, a methoxy group, and a nitro group attached to a benzoyl moiety, which is further linked to an L-proline unit
Preparation Methods
The synthesis of 1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Benzyloxylation: The attachment of a benzyloxy group to the benzene ring.
Coupling with L-proline: The final step involves coupling the benzoyl derivative with L-proline under specific reaction conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bond between the benzoyl moiety and L-proline can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline can be compared with other benzoyl derivatives, such as:
1-[4-(Benzyloxy)-5-chloro-2-nitrobenzoyl]-L-proline: Similar structure but with a chloro group instead of a methoxy group.
1-[4-(Benzyloxy)-5-methoxy-2-aminobenzoyl]-L-proline: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
64154-79-6 |
|---|---|
Molecular Formula |
C20H20N2O7 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(2S)-1-(5-methoxy-2-nitro-4-phenylmethoxybenzoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H20N2O7/c1-28-17-10-14(19(23)21-9-5-8-15(21)20(24)25)16(22(26)27)11-18(17)29-12-13-6-3-2-4-7-13/h2-4,6-7,10-11,15H,5,8-9,12H2,1H3,(H,24,25)/t15-/m0/s1 |
InChI Key |
LAYKEZZQCFVAQQ-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCC[C@H]2C(=O)O)[N+](=O)[O-])OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCCC2C(=O)O)[N+](=O)[O-])OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
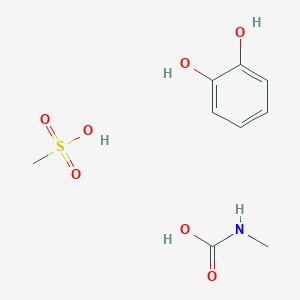
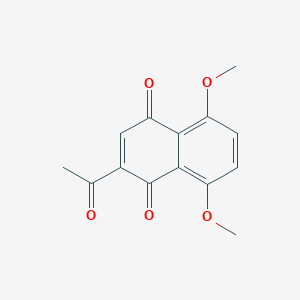


![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)
